molecular formula C10H7BrF3N B11841836 3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole

3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole

Cat. No.: B11841836
M. Wt: 278.07 g/mol
InChI Key: NLKQZCASZFPYNR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to an indole ring. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole typically involves the bromination of a suitable indole precursor. One common method is the bromomethylation of 5-(trifluoromethyl)-1H-indole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can facilitate covalent binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromomethyl group provides a reactive site for further functionalization .

Properties

Molecular Formula

C10H7BrF3N

Molecular Weight

278.07 g/mol

IUPAC Name

3-(bromomethyl)-5-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C10H7BrF3N/c11-4-6-5-15-9-2-1-7(3-8(6)9)10(12,13)14/h1-3,5,15H,4H2

InChI Key

NLKQZCASZFPYNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CBr

Origin of Product

United States

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